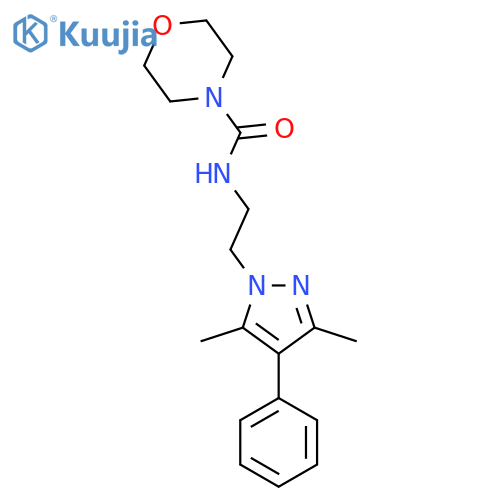Cas no 2034293-18-8 (N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)

2034293-18-8 structure
商品名:N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide
CAS番号:2034293-18-8
MF:C18H24N4O2
メガワット:328.408763885498
CID:5333045
N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
- N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide
-
- インチ: 1S/C18H24N4O2/c1-14-17(16-6-4-3-5-7-16)15(2)22(20-14)9-8-19-18(23)21-10-12-24-13-11-21/h3-7H,8-13H2,1-2H3,(H,19,23)
- InChIKey: JCWZIXCUAFJQNY-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(NCCN2C(C)=C(C3C=CC=CC=3)C(C)=N2)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 408
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6525-4979-10mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 10mg |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-30mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 30mg |
$178.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-4mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-20mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 20mg |
$148.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-5mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-40mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 40mg |
$210.0 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-20μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-15mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 15mg |
$133.5 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-75mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 75mg |
$312.0 | 2023-09-08 | ||
| Life Chemicals | F6525-4979-5μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
2034293-18-8 | 5μmol |
$94.5 | 2023-09-08 |
N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
2034293-18-8 (N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide) 関連製品
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
